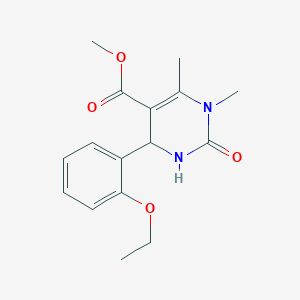
methyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
Methyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Various reactions of derivatives of Biginelli compounds, including methyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been investigated. These studies focus on methylation, acylation, and the synthesis of complex structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
Antimicrobial Evaluation
A series of derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These studies highlight the significant antibacterial and antifungal activities of these compounds (Shastri & Post, 2019).
Antiviral Activity
Derivatives of the compound have been shown to possess antiviral activity, particularly against retroviruses. This includes inhibitory effects on viruses like human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Ionic Liquid-Promoted Synthesis
Ionic liquids have been employed to synthesize novel derivatives of this compound. These derivatives have shown promising results in antimicrobial and enzyme assays, docking studies, and toxicity studies (Tiwari et al., 2018).
Liquid Crystal Properties
The liquid crystal properties of derivatives of this compound have been explored. These studies focus on the synthesis and examination of compounds with potential applications in materials science (Mikhaleva, 2003).
Antioxidant and Radioprotective Activities
A novel derivative has been synthesized and screened for in vitro antioxidant activity and in vivo radioprotection properties. This study utilized Drosophila melanogaster as a model system (Mohan et al., 2014).
Propiedades
IUPAC Name |
methyl 6-(2-ethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-22-12-9-7-6-8-11(12)14-13(15(19)21-4)10(2)18(3)16(20)17-14/h6-9,14H,5H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVMJZFAQSLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


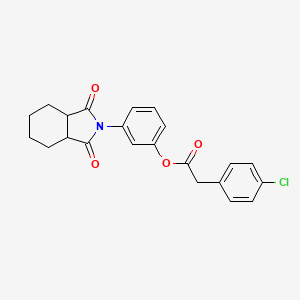
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B4059692.png)
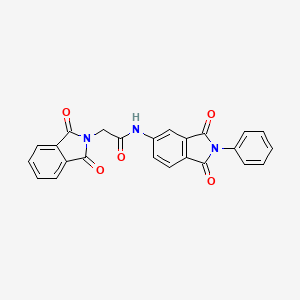
![diphenylmethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059708.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl acetate](/img/structure/B4059715.png)
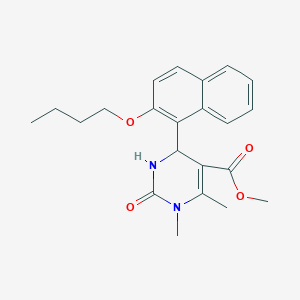
![(3-endo)-8-(6-methoxypyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4059724.png)
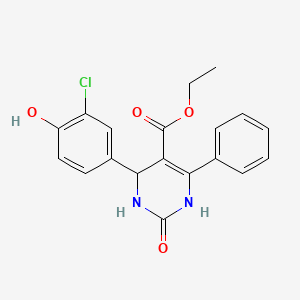
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B4059741.png)
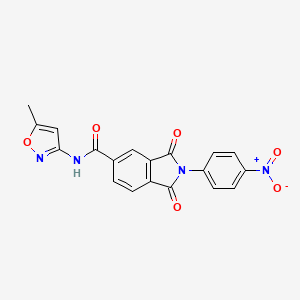
![7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059755.png)

![2-(ethylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4059782.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059785.png)
